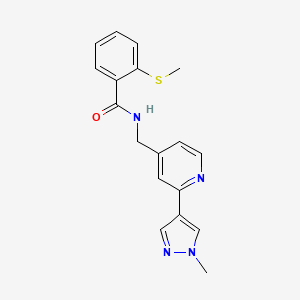

![molecular formula C16H11N5O4S3 B2996050 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-19-9](/img/structure/B2996050.png)

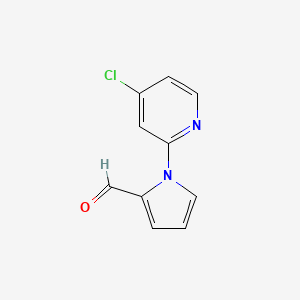

5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of sulfonamide derivative . Sulfonamides are known for their antibacterial activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid .Molecular Structure Analysis

The molecular structure of this compound can be inferred from similar compounds. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine results in the formation of 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides .科学的研究の応用

Synthesis and Functionalization

5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, closely related to the compound , has been utilized in the synthesis of primary and secondary amide derivatives, showcasing the versatility of thiazolo[3,2-a]pyrimidines in chemical reactions. These compounds exhibit stereochemistry complexity and potential for further functionalization, indicating their utility in synthetic chemistry and drug development (Peterlin-Mašič et al., 2000).

Heterocyclic Compound Synthesis

The compound has been a focal point in the synthesis of novel heterocyclic compounds. For instance, the synthesis of thiazolo[3,2-a]pyrimidines and related structures involves reactions that yield compounds with potential biological properties, highlighting the importance of such scaffolds in medicinal chemistry and drug discovery (Haiza et al., 2000).

Biological Activity Studies

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial effects. This underscores the compound's role as a precursor in the development of biologically active molecules, contributing to the discovery of new therapeutic agents (Kolisnyk et al., 2015).

Anticancer and Anti-inflammatory Agents

Research has focused on the development of thiazolo[3,2-a]pyrimidine derivatives as anticancer and anti-inflammatory agents. The exploration of these compounds in such contexts indicates their potential in addressing critical health issues, offering pathways for the development of novel treatments (Abu‐Hashem et al., 2020).

QSAR Analysis and Drug Design

Quantitative structure-activity relationship (QSAR) analysis of thiazolo[3,2-a]pyrimidine derivatives has been conducted to understand their anti-inflammatory potential. This approach aids in the rational design of new drugs, highlighting the compound's significance in the optimization of therapeutic agents (Sawant et al., 2012).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biochemical targets and pathways, leading to a wide range of biological effects .

Biochemical Pathways

Thiazole derivatives, including this compound, may activate or inhibit various biochemical pathways, leading to diverse physiological effects . For instance, they may influence the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain functional groups at specific positions on the phenyl ring can enhance the antimicrobial activity of thiazole derivatives .

特性

IUPAC Name |

5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O4S3/c22-13(12-9-18-16-21(14(12)23)6-8-27-16)19-10-1-3-11(4-2-10)28(24,25)20-15-17-5-7-26-15/h1-9H,(H,17,20)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBGQGFKRSAJGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

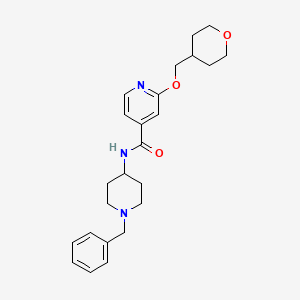

![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)

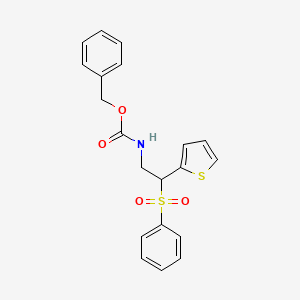

![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)

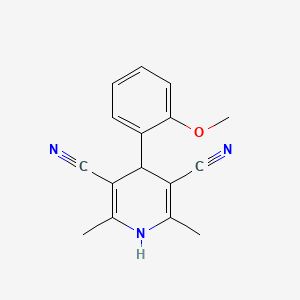

![Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2995976.png)

![N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine](/img/structure/B2995982.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)